Antiplatelet agent 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antiplatelet agent 1 is a compound used to prevent platelet aggregation, which is a crucial step in the formation of blood clots. This compound plays a significant role in the management of cardiovascular diseases by reducing the risk of thrombotic events such as heart attacks and strokes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antiplatelet agent 1 involves multiple steps, including the formation of key intermediates through various chemical reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the optimization of reaction parameters to ensure high efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Clopidogrel’s Prodrug Activation

Clopidogrel, a widely used antiplatelet agent, undergoes cytochrome P450 (CYP) 2C19-mediated metabolic activation to form its active metabolite. This irreversible process involves:

-

Hydrolysis : Conversion of the ester group to a carboxylic acid.

-

Oxidation : Formation of the active thiol metabolite via CYP2C19.

The active metabolite irreversibly binds to the P2Y12 receptor , blocking ADP-mediated platelet activation . Genetic variations in CYP2C19 (e.g., CYP2C192) reduce metabolic efficiency, leading to treatment resistance .

Aspirin’s COX-1 Inhibition

Aspirin exerts its antiplatelet effect through irreversible acetylation of cyclooxygenase-1 (COX-1) :

Aspirin+COX-1 (Ser529)→Acetylated COX-1+Salicylic Acid

This blocks arachidonic acid metabolism to thromboxane A2 (TXA2) , a potent platelet aggregator and vasoconstrictor . Low-dose aspirin (75–300 mg/day) selectively inhibits COX-1 without affecting COX-2, minimizing systemic toxicity .

Ticagrelor’s Direct P2Y12 Antagonism

Ticagrelor, a direct P2Y12 receptor antagonist , does not require metabolic activation. Its mechanism involves:

-

Noncompetitive binding to P2Y12, disrupting ADP-induced platelet aggregation.

-

Rapid onset/offset due to reversible binding, unlike clopidogrel’s irreversible inhibition .

In combination with aspirin, ticagrelor reduces thrombin generation and phosphatidylserine (PS) exposure on activated platelets .

AT-10: A Novel Antiplatelet Agent

AT-10, a prodrug under investigation, demonstrates superior platelet inhibition compared to clopidogrel:

-

Metabolism : Converts to active metabolite MP-H4 via CYP pathways, showing higher bioavailability.

-

Efficacy : Achieves 73.3% platelet aggregation inhibition at 6 hours (loading dose) vs. clopidogrel’s 18.5% .

This suggests a more efficient metabolic conversion or receptor binding profile, though exact reaction mechanisms remain undisclosed.

Phosphatidylserine (PS) Exposure Modulation

Antiplatelet agents like ticagrelor, ruciromab, and PGE1 reduce PS exposure on activated platelets, a critical step in thrombin generation:

Scientific Research Applications

Antiplatelet agent 1 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: It is used to investigate the role of platelets in various physiological and pathological processes.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in preventing thrombotic events.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Antiplatelet agent 1 exerts its effects by inhibiting specific molecular targets involved in platelet activation and aggregation. The primary targets include enzymes and receptors that play a key role in the signaling pathways leading to platelet activation. By blocking these targets, this compound prevents the formation of blood clots and reduces the risk of thrombotic events .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include aspirin, clopidogrel, and ticagrelor .

Uniqueness

Antiplatelet agent 1 is unique in its specific mechanism of action and its ability to target multiple pathways involved in platelet activation. This makes it a valuable addition to the existing arsenal of antiplatelet therapies, offering potential benefits in terms of efficacy and safety .

Properties

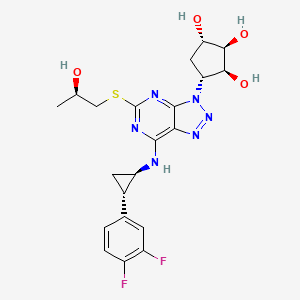

Molecular Formula |

C21H24F2N6O4S |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-[(2R)-2-hydroxypropyl]sulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C21H24F2N6O4S/c1-8(30)7-34-21-25-19(24-13-5-10(13)9-2-3-11(22)12(23)4-9)16-20(26-21)29(28-27-16)14-6-15(31)18(33)17(14)32/h2-4,8,10,13-15,17-18,30-33H,5-7H2,1H3,(H,24,25,26)/t8-,10+,13-,14-,15+,17+,18-/m1/s1 |

InChI Key |

XLAMEKYEUNWPNY-UVNXCEEKSA-N |

Isomeric SMILES |

C[C@H](CSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F)O |

Canonical SMILES |

CC(CSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.